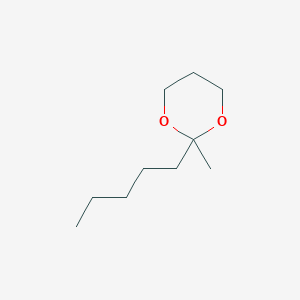

2-Methyl-2-pentyl-1,3-dioxane

Description

Overview of 1,3-Dioxane (B1201747) Cyclic Systems and their Significance in Organic Chemistry

1,3-Dioxanes are cyclic acetals or ketals that serve as crucial components in various chemical applications. thieme-connect.de They are primarily recognized for their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.deorganic-chemistry.org This protective function is vital in multi-step organic syntheses where specific functional groups need to be shielded from reaction conditions. The stability of 1,3-dioxanes under basic, reductive, and oxidative conditions makes them particularly useful. thieme-connect.de However, they are sensitive to and can be removed by Brønsted or Lewis acids. thieme-connect.de

The significance of the 1,3-dioxane framework extends beyond its use as a protecting group. This structural motif is present in several naturally occurring compounds, including certain molecules isolated from apple juice and complex natural products like Theopederin A and Sesbanimide (B1206454) A. thieme-connect.de Furthermore, derivatives of 1,3-dioxane have been investigated for their potential as modulators to overcome multidrug resistance in cancer therapy and as novel bacterial topoisomerase inhibitors. nih.govnih.gov

Structural Characteristics and Nomenclature of 2,2-Disubstituted 1,3-Dioxanes

The parent compound, 1,3-dioxane, has the molecular formula C₄H₈O₂. wikipedia.org Like cyclohexane, 1,3-dioxanes typically adopt a chair conformation. thieme-connect.de This conformation is influenced by the shorter C-O bond lengths compared to C-C bonds, which results in a higher energy barrier for the chair-twist conformation in cyclohexane. thieme-connect.de

The nomenclature of 2,2-disubstituted 1,3-dioxanes follows standard IUPAC guidelines. The substituents at the second carbon atom (C-2) are named and numbered accordingly. For instance, in 2-Methyl-2-pentyl-1,3-dioxane, a methyl group and a pentyl group are attached to the C-2 position of the 1,3-dioxane ring.

The general synthesis of 2,2-disubstituted 1,3-dioxanes involves the reaction of a ketone with a 1,3-diol, such as 1,3-propanediol (B51772), in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org The Prins reaction also offers a pathway to produce these compounds. wikipedia.org

| Compound Name | Molecular Formula | Key Structural Feature |

| 1,3-Dioxane | C₄H₈O₂ | Unsubstituted six-membered ring with two oxygen atoms at positions 1 and 3. |

| 2-Methyl-1,3-dioxane (B3054962) | C₅H₁₀O₂ | A methyl group at the C-2 position. nist.gov |

| 2,2-Dimethyl-1,3-dioxane (B13969650) | C₆H₁₂O₂ | Two methyl groups at the C-2 position. nih.gov |

| 2-Methyl-2-phenyl-1,3-dioxane | C₁₁H₁₄O₂ | A methyl and a phenyl group at the C-2 position. nih.gov |

| 4-Methyl-2-pentyl-1,3-dioxane | C₁₀H₂₀O₂ | A methyl group at the C-4 position and a pentyl group at the C-2 position. epa.govuni.lu |

Importance of Alkyl Substituents, particularly at the C-2 Position, in Dioxane Chemistry

The nature and orientation of substituents, especially at the C-2 position, significantly influence the conformational preferences and reactivity of the 1,3-dioxane ring. Due to steric interactions, substituents at the C-2 position generally favor an equatorial orientation to minimize diaxial interactions with axial hydrogens at C-4 and C-6. thieme-connect.de

Studies on 2-substituted 1,3-dioxanes have been crucial in understanding conformational equilibria. acs.org The presence of different alkyl or aryl groups at C-2 can shift this equilibrium. For example, in 2,2-diaryl-1,3-dioxanes, electron-withdrawing aryl groups tend to prefer an axial position, a phenomenon attributed to the anomeric effect. acs.org This effect involves a stabilizing interaction between the lone pair of electrons on the ring oxygens and the antibonding orbital of the axial substituent's bond. acs.org

The substituents at C-2 also play a role in the stereochemistry of reactions involving the 1,3-dioxane ring. The steric and electronic properties of these groups can direct the approach of reagents, leading to stereoselective outcomes.

Research Landscape and Emerging Areas for 1,3-Dioxane Derivatives

The field of 1,3-dioxane chemistry continues to evolve, with research expanding into new applications. A significant area of interest is the development of novel bioactive molecules containing the 1,3-dioxane scaffold. Researchers are exploring their potential in medicinal chemistry, for example, as antibacterial agents and for overcoming multidrug resistance in cancer. nih.govnih.gov

Another emerging application is in the fragrance industry, where specific isomers of substituted 1,3-dioxanes can possess distinct odors. thieme-connect.com The synthesis of specific diastereoisomers of compounds like 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394) is of interest due to their different scent profiles. thieme-connect.com

Furthermore, the use of 1,3-dioxanes in materials science is being investigated. They can act as solvents in polymerization processes and contribute to the development of new polymers with specific properties. The shift towards bio-based chemicals is also driving research into sustainable production methods for 1,3-dioxane derivatives. pmarketresearch.com The combustion chemistry of 1,3-dioxane is also being studied as a potential bio-hybrid fuel. acs.org

Properties

CAS No. |

5663-17-2 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-methyl-2-pentyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3 |

InChI Key |

MGRVXEDBWUQYDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(OCCCO1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Disubstituted 1,3 Dioxanes

Strategies for Cyclic Acetal (B89532)/Ketal Formation

The formation of the 1,3-dioxane (B1201747) ring system is primarily achieved through the creation of a cyclic ketal from a ketone and a 1,3-diol.

The most fundamental and widely practiced method for synthesizing 2-methyl-2-pentyl-1,3-dioxane is the direct acid-catalyzed condensation of 2-heptanone (B89624) (methyl pentyl ketone) with 1,3-propanediol (B51772). wikipedia.org This reaction is a reversible process, belonging to the broader class of acetal formation reactions. libretexts.org

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon. ijsdr.org

Nucleophilic Attack: A hydroxyl group from the 1,3-propanediol molecule acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Hemiketal Formation: This attack results in the formation of a protonated hemiketal intermediate, which then deprotonates. ijsdr.org

Cyclization and Water Elimination: The second hydroxyl group of the diol is protonated and eliminated as a water molecule. The resulting carbocation is then attacked intramolecularly by the remaining hydroxyl group, forming the six-membered dioxane ring. youtube.com A final deprotonation step regenerates the acid catalyst and yields the final 2,2-disubstituted 1,3-dioxane product. youtube.com

Crucially, because the reaction is reversible, the removal of the water byproduct is essential to drive the equilibrium toward the formation of the cyclic ketal. libretexts.orggoogle.com A common laboratory technique to achieve this is the use of a Dean-Stark apparatus, which continuously removes water from the refluxing reaction mixture. organic-chemistry.org

Optimizing the synthesis of 1,3-dioxanes involves careful selection of the catalyst and reaction conditions to maximize yield and purity while minimizing side reactions. While traditional catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective, their corrosive nature and incompatibility with acid-sensitive functional groups have driven the development of milder alternatives. organic-chemistry.orgnih.gov

A variety of catalyst systems have been explored, each with distinct advantages. Lewis acids such as zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate (B1224126) offer efficient and chemoselective catalysis under mild conditions. organic-chemistry.org Even more gentle methods utilize reagents like N-bromosuccinimide (NBS) or catalytic amounts of iodine, which can proceed under nearly neutral conditions, preserving delicate functional groups on the substrates. organic-chemistry.orgorganic-chemistry.org

The move towards more sustainable practices has popularized the use of solid acid catalysts, such as acidic ion-exchange resins or perchloric acid adsorbed on silica (B1680970) gel. google.comorganic-chemistry.org These heterogeneous catalysts are easily separated from the reaction mixture and can often be reused, simplifying purification and reducing waste. organic-chemistry.org

Below is an interactive data table summarizing various catalyst systems and conditions for the synthesis of 2,2-disubstituted 1,3-dioxanes.

| Catalyst System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Brønsted Acids (H₂SO₄, p-TsOH) | Reflux in toluene (B28343) with Dean-Stark trap | Inexpensive, well-established | organic-chemistry.org |

| Lewis Acids (ZrCl₄, Ce(OTf)₃) | Mild temperatures, aprotic solvent | High efficiency, chemoselective | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Nearly neutral, tolerates acid-sensitive groups | Mild, high chemoselectivity | organic-chemistry.org |

| Iodine (I₂) | Neutral, aprotic conditions | Mild, effective for sensitive substrates | organic-chemistry.org |

| Solid Acids (Resins, SiO₂-HClO₄) | Solvent or solvent-free | Reusable, easy separation, green | google.comorganic-chemistry.org |

Stereoselective and Enantioselective Synthetic Approaches to 1,3-Dioxane Stereoisomers

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical when chiral starting materials are used or when substituents on the dioxane ring create chiral centers.

The stereochemical outcome of 1,3-dioxane formation can be directed by several factors. The 1,3-dioxane ring preferentially adopts a chair-like conformation, similar to cyclohexane, which influences the spatial orientation of substituents. thieme-connect.de Stereochemical control can be achieved by using enantiomerically pure diols or ketones as starting materials.

For instance, stereoselective annelation reactions performed on chiral 1,3-dioxan-5-ones have been shown to produce bridged bicyclic systems with complete stereocontrol. nih.gov The stereochemical results in these cases are governed by steric and stereoelectronic interactions within the boat-like transition state of the 1,3-dioxane ring. nih.gov Furthermore, advanced catalytic methods, such as the organocatalytic halo-cycloetherification used to form 2,2-disubstituted chromans, demonstrate how chiral catalysts can induce high enantioselectivity in the formation of related cyclic acetal structures. acs.org

When a synthetic route produces a racemic mixture of a chiral 1,3-dioxane, separation of the enantiomers is necessary to obtain the pure forms. While classical resolution involves derivatization with a chiral resolving agent, newer methods are continually being explored.

One notable technique is the direct crystallization of enantiomers from a racemic mixture. mdpi.com In some cases, as demonstrated with certain 1,3-diols, a racemic mixture can spontaneously resolve upon crystallization, yielding separate single crystals of the (R,R) and (S,S) enantiomers simultaneously. mdpi.com Although successful instances of such spontaneous resolution are not common, it represents a powerful and efficient method for obtaining enantiomerically pure compounds without the need for chiral auxiliaries. mdpi.com

Green Chemistry Principles in 1,3-Dioxane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,3-dioxanes, aiming to enhance efficiency while minimizing environmental impact. ijsdr.org Key strategies include the use of benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The replacement of corrosive homogeneous acids with solid, reusable catalysts is a significant advancement. google.comorganic-chemistry.org Another approach is the development of catalyst-free reactions, such as the metathesis of cyclic acetals, which can proceed at elevated temperatures without any acid catalyst, thereby avoiding side reactions and simplifying purification. acs.org The use of alternative energy sources, such as microwave irradiation, has been shown to produce high yields of related dioxolanes in solvent-free conditions, drastically reducing reaction times and energy consumption. ijsdr.org Furthermore, the utilization of bio-based feedstocks, such as glycerol (B35011) derived from biodiesel production for the synthesis of related acetals, exemplifies a sustainable approach to chemical manufacturing. researchgate.netresearchgate.net

The following interactive data table highlights several green synthetic strategies for forming cyclic acetals.

| Green Chemistry Approach | Description | Benefit | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Use of solid acid catalysts like ion-exchange resins. | Catalyst is easily recovered and reused; reduces waste. | google.com |

| Solvent-Free Reactions | Conducting the reaction without a solvent medium. | Eliminates solvent waste, cost, and toxicity. | ijsdr.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction. | Dramatically reduced reaction times and energy usage. | ijsdr.org |

| Bio-based Feedstocks | Using renewable starting materials like bio-derived diols. | Reduces reliance on fossil fuels; sustainable. | researchgate.net |

| Catalyst-Free Metathesis | Exchange reaction at high temperature without a catalyst. | Avoids acid catalysts and associated side reactions. | acs.org |

Derivatization Strategies of 2,2-Disubstituted 1,3-Dioxanes

The modification of the 1,3-dioxane ring is a key area of research, allowing for the creation of derivatives with tailored functionalities. While the core 1,3-dioxane structure is generally stable under basic, reductive, or oxidative conditions, its derivatization enables the introduction of reactive handles for further conjugation or to serve as pharmacophoric elements. thieme-connect.de These strategies are applicable to a range of 2,2-disubstituted 1,3-dioxanes, including the specific compound this compound.

Synthesis of Aminoalkyl-Substituted 1,3-Dioxane Derivatives

A significant strategy for functionalizing the 1,3-dioxane scaffold is the introduction of aminoalkyl groups, which can serve as crucial moieties for biological activity or as handles for further chemical modification. Research has led to the development of potent NMDA and σ receptor antagonists by synthesizing 4-(aminoalkyl) substituted 1,3-dioxanes. nih.gov

The general synthetic pathway involves a multi-step sequence:

Transacetalization : Reaction of various acetals with pentane-1,3,5-triol to form the substituted 1,3-dioxane ring with a free hydroxyl group. nih.gov

Activation : The remaining primary hydroxyl moiety is activated, typically by conversion to a good leaving group, such as a tosylate, by reacting it with tosyl chloride. nih.gov

Nucleophilic Substitution : The activated group is then displaced by a nitrogen-containing nucleophile.

Two primary routes are employed for introducing the aminoalkyl chain:

Direct Amination : For aminoethyl derivatives, the tosylate is directly substituted with a primary or secondary amine. nih.gov

Cyanide Displacement and Reduction : For longer chains, such as 3-aminopropyl derivatives, the tosylate is first substituted with potassium cyanide (KCN). The resulting nitrile is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov

This methodology has produced a range of derivatives, with research indicating that primary amines generally exhibit higher NMDA receptor affinity than secondary or tertiary amines within this class of compounds. nih.gov

Table 1: Synthetic Strategy for Aminoalkyl-Substituted 1,3-Dioxanes

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Transacetalization | Pentane-1,3,5-triol | 1,3-Dioxane with free -OH group |

| 2 | Activation | Tosyl chloride (TsCl) | Tosylated 1,3-dioxane |

| 3a | Nucleophilic Substitution (for Aminoethyl) | Amine (R₂NH) | Aminoethyl-1,3-dioxane |

Synthesis of Maleimidomethyl-Substituted 1,3-Dioxane Derivatives

Maleimide-functionalized linkers are crucial in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) by reacting with thiol groups on proteins. researchgate.netnih.gov To address the hydrophobicity and stability issues of traditional linkers like SMCC (N-Succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate), a hydrophilic alternative based on the 1,3-dioxane scaffold has been developed. researchgate.net

The synthesis of sodium 4-(maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate (MDTF), a heterobifunctional SMCC analogue, demonstrates this advanced derivatization. researchgate.net The 1,3-dioxane ring replaces the cyclohexyl ring of SMCC, increasing the linker's hydrophilicity and the stability of the resulting conjugate. researchgate.netnih.gov

The synthesis of the key 1,3-dioxane intermediate proceeds from readily available precursors. The general approach involves the condensation of an appropriately substituted 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to form the functionalized 1,3-dioxane ring. researchgate.net This scaffold is then further elaborated to introduce the maleimide (B117702) group and the active ester for conjugation.

Table 2: Comparison of SMCC and MDTF Linkers

| Feature | SMCC (Cyclohexane-based) | MDTF (Dioxane-based) |

|---|---|---|

| Core Structure | Cyclohexyl ring | 1,3-Dioxane ring |

| Hydrophilicity | Lower | Higher |

| Application | Amine-to-thiol conjugation (e.g., ADCs) | Amine-to-thiol conjugation (e.g., ADCs) |

Other Functional Group Incorporations on the 1,3-Dioxane Scaffold

Beyond aminoalkyl and maleimide groups, various other functionalities have been successfully incorporated onto the 1,3-dioxane ring, highlighting its versatility as a chemical scaffold. These modifications are typically aimed at creating building blocks for medicinal chemistry or materials science.

Acetyl and Hydroxyalkyl Groups : Derivatives of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxanes have been synthesized in high yields. finechem-mirea.ru These functional groups can serve as handles for further synthetic transformations or as key interacting elements in biologically active molecules.

Alkylidene Groups : A general synthetic route to 5-alkylidene-1,3-dioxane-4,6-diones has been established. These compounds represent a unique family of axially chiral alkenes. rsc.org

Alkylsulfanylmethyl Groups : The heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diols with aldehydes has been used to produce 5-[(alkylsulfanyl)methyl]-1,3-dioxanes. researchgate.net This introduces a sulfur-containing moiety onto the dioxane ring.

Bridged Bicyclic Systems : Pyrrolidine enamines derived from 1,3-dioxan-5-ones can undergo annelation reactions to create complex, bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with high stereocontrol. nih.gov

Linkers for Bioactive Moieties : The 1,3-dioxane structure has been employed as a polar linker in the design of novel bacterial topoisomerase inhibitors. In this context, a 1,3-dioxane containing a protected amine was synthesized. Subsequent deprotection yielded a key amine intermediate that was coupled to the active part of the molecule via reductive amination. nih.gov

Table 3: Examples of Other Functional Group Incorporations

| Functional Group/Structure | Position of Incorporation | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Acetyl/Hydroxyalkyl | C5 | 5-Acyl-1,3-dioxanes | finechem-mirea.ru |

| Alkylidene | C5 | 1,3-Dioxane-4,6-diones | rsc.org |

| Alkylsulfanylmethyl | C5 | 3-[(Alkylsulfanyl)methyl]pentane-2,4-diols | researchgate.net |

| Bridged Bicyclic Ring | C5 (via annelation) | 1,3-Dioxan-5-ones | nih.gov |

Conformational Analysis and Ring Dynamics of 2 Alkyl 1,3 Dioxane Systems

Theoretical and Computational Approaches to Conformational Studies

Modern computational chemistry provides powerful tools to investigate the conformational preferences and energy landscapes of cyclic molecules like 2-alkyl-1,3-dioxanes. These methods offer insights that are often difficult to obtain through experimental techniques alone.

Ab Initio Molecular Orbital Theory (HF, MP2)

Ab initio molecular orbital theories, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been instrumental in studying the conformations of 1,3-dioxane (B1201747) systems. researchgate.netresearchgate.net These first-principles methods solve the electronic Schrödinger equation without empirical parameters, providing a fundamental understanding of molecular structure and energetics.

HF theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it does not account for electron correlation, which can be important for accurately determining conformational energies. For the parent 1,3-dioxane, HF calculations have shown the chair conformer to be significantly more stable than the 2,5-twist conformer by approximately 4.67 kcal/mol. researchgate.netscispace.com

To incorporate electron correlation, post-Hartree-Fock methods like MP2 are employed. MP2 calculations generally offer improved accuracy for energy differences between conformers. For instance, at the MP2 level, the calculated conformational free energy difference between the chair and 2,5-twist forms of 1,3-dioxane at 298K is approximately 4.85 kcal/mol. researchgate.net These methods have been used to investigate the conformational isomerization of various 1,3-dioxane derivatives, providing valuable data on the relative stabilities of different conformations. researchgate.net

Density Functional Theory (DFT) Calculations (B3LYP, B3PW91, PBE)

Density Functional Theory (DFT) has become a widely used method for studying the conformational analysis of organic molecules due to its favorable balance of computational cost and accuracy. mdpi.comchemrxiv.org DFT methods calculate the electron density of a system to determine its energy. Functionals like B3LYP, B3PW91, and PBE are commonly used for these types of investigations. researchgate.netresearchgate.net

Studies on 1,3-dioxane using hybrid density functionals such as B3LYP and B3PW91 have shown that the chair conformer is more stable than the 2,5-twist conformer by about 5.19 kcal/mol. researchgate.netscispace.com These DFT calculations provide results that are consistent with ab initio methods and experimental data where available. For more complex systems like 5-methyl-2,2-diphenyl-1,3-dioxane, DFT calculations at the PBE level have been used to determine the relative energies of chair and twist conformers and to understand the influence of solvent effects. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results. chemrxiv.org

Table 1: Calculated Relative Energies (kcal/mol) of 1,3-Dioxane Conformers

| Conformer | HF researchgate.net | DFT (B3LYP/B3PW91) researchgate.net | MP2 researchgate.net |

|---|---|---|---|

| Chair | 0.00 | 0.00 | 0.00 |

| 2,5-Twist | 4.67 | 5.19 | 4.85 (ΔG) |

Note: The table shows the energy difference relative to the most stable chair conformation. The MP2 value represents the free energy difference (ΔG).

Exploration of Potential Energy Surfaces for Conformational Isomerization

The conformational isomerization of 2-alkyl-1,3-dioxanes involves the interconversion between different stable conformations, such as chair and twist forms. Understanding these pathways requires the exploration of the molecule's potential energy surface (PES). chemrxiv.org Computational methods are used to locate the energy minima, which correspond to stable conformers, and the transition states, which are the energy maxima along the isomerization pathway. researchgate.netacs.org

For the parent 1,3-dioxane, the PES reveals that the chair conformation is the global minimum. researchgate.net The isomerization from a chair to another chair conformation proceeds through higher-energy twist and boat intermediates. Quantum-chemical studies on 5-alkyl-1,3-dioxanes have identified pathways for the interconversion of equatorial and axial chair conformers, estimating the potential barriers for these processes. researchgate.netepa.gov The potential energy surface of 4,4-dimethyl-1,3-dioxane (B1195079) has been analyzed using DFT, revealing eight minimum energy points, including chair and twist forms, and five transition states. researchgate.net

Role of Hyperconjugative Interactions in Conformational Energies

Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital, play a crucial role in determining the conformational energies of 1,3-dioxane systems. epa.govacs.orgresearchgate.net These stereoelectronic effects can stabilize certain conformations over others.

In 1,3-dioxanes, significant hyperconjugative interactions include anomeric effects, such as n(O) → σ(C-Hax), where n(O) is the lone pair on an oxygen atom and σ(C-Hax) is the anti-bonding orbital of an axial C-H bond. epa.govacs.org The balance of various hyperconjugative interactions involving axial and equatorial C-H bonds has been shown to correlate well with the observed bond lengths. acs.orgresearchgate.net The homoanomeric n(p) → σ*(C(5)-Heq) interaction is particularly important in the 1,3-dioxane ring. acs.org These interactions have been observed and quantified in the chair, 2,5-twist, and 1,4-twist conformers of 1,3-dioxane through computational studies. researchgate.netscispace.com

Chair-Boat Interconversion and Twist Conformations in 1,3-Dioxanes

The six-membered ring of 1,3-dioxanes is not planar and exists in various conformations, with the chair form being the most stable. The interconversion between these conformations is a dynamic process involving twist and boat forms as intermediates.

Identification of Energy Minima and Transition States

Computational studies have been successful in identifying the stationary points on the potential energy surface of 1,3-dioxane and its derivatives, which correspond to energy minima (stable conformers) and transition states. researchgate.netacs.org For 1,3-dioxane, the chair conformation is the global energy minimum. researchgate.net Local minima are found for the 1,4-twist and 2,5-twist conformers. researchgate.net

The transition states connecting these minima often resemble half-chair, sofa, or boat conformations. researchgate.netresearchgate.net For example, the interconversion between the chair and twist-boat conformations of 1,4-dioxane (B91453) proceeds through a half-chair transition state. acs.org In the case of 5-alkyl- and 5-phenyl-1,3-dioxanes, quantum-chemical studies have identified two pathways for the conformational isomerization of the equatorial and axial chair conformers, with half-chair, sofa, and unsymmetrical boat conformers representing maxima on the potential energy surface. researchgate.net

Table 2: Calculated Energy Barriers (kcal/mol) for Conformational Inversion of 5-Substituted 1,3-Dioxanes

| Substituent (R) | Conformer | 2,5-T | 1,4-T | TS-1 | TS-2 | TS-3 | TS-4 | TS-5 |

|---|---|---|---|---|---|---|---|---|

| Et | Ceq | 0.6 | 4.3 | 5.7 | 9.1 | 10.4 | 11.2 | 5.8 |

| i-Pr | Ceq | 1.0 | 4.2 | 5.3 | 8.7 | 10.6 | 12.0 | 5.5 |

| t-Bu | Ceq | 1.1 | 3.2 | 4.9 | 8.4 | 10.4 | 10.9 | 5.1 |

| Ph | Ceq | 1.3 | 4.0 | 5.9 | 9.3 | 10.9 | - | 5.9 |

Source: Adapted from Reference researchgate.net. Energies are relative to the equatorial chair (Ceq) conformation. TS refers to transition states.

Energy Differences and Conformational Enthalpies, Entropies, and Free Energies

The 1,3-dioxane ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain. The presence of two oxygen atoms in the ring, however, introduces unique energetic considerations compared to its carbocyclic analogue. The energy landscape of substituted 1,3-dioxanes is defined by the equilibrium between different conformations, primarily the chair and twist-boat forms.

For the parent 1,3-dioxane, the chair conformation is significantly more stable than flexible (twist) forms. The energy barrier for the chair-to-twist conversion in 1,3-dioxane is higher than in cyclohexane, a consequence of the shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å). thieme-connect.de This results in greater diaxial interactions in the dioxane ring. thieme-connect.de

In 2-substituted and 2,2-disubstituted 1,3-dioxanes, the substituents' size and nature dictate the conformational free energies (A-values), which quantify the preference for an equatorial versus an axial position. For a methyl group at the C-2 position, there is a strong preference for the equatorial orientation. researchgate.net In the case of 2-methyl-2-pentyl-1,3-dioxane, the presence of two alkyl groups at the C-2 position effectively locks the ring in a single chair conformation, as a ring flip would place one of the bulky groups in a highly unfavorable axial position, leading to severe steric interactions with the syn-axial protons at C-4 and C-6.

While specific experimental thermodynamic data for the conformational equilibrium of this compound are not readily found in the surveyed literature, the principles can be illustrated with related compounds. For instance, the conformational equilibrium of various 2-substituted-1,3-dioxanes has been studied extensively, providing insight into the energetic penalties of placing groups in the axial position. psu.edu The large energetic preference ensures that 2,2-disubstituted dioxanes exist almost exclusively in the chair form where both substituents avoid axial interactions.

Table 1: Conformational Energy Parameters for Selected 1,3-Dioxanes

| Compound | Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|

| 1,3-Dioxane | Chair-Twist Energy Difference | ~4.9 | thieme-connect.de |

| 2-Methoxy-1,3-dioxane | -ΔG° (Anomeric Effect) | 0.60 | psu.edu |

This table presents general energy differences and thermodynamic data for related dioxane systems to provide context for the conformational behavior of 2,2-disubstituted analogs.

Influence of C-2 Alkyl Substituents on Ring Geometry and Puckering

The introduction of alkyl substituents at the C-2 position significantly alters the geometry of the 1,3-dioxane ring. Even a single methyl group, as in 2-methyl-1,3-dioxane (B3054962), causes noticeable changes in bond angles and torsional angles compared to the unsubstituted ring. Microwave spectroscopy studies have determined precise structural parameters for 2-methyl-1,3-dioxane, confirming a chair conformation with the methyl group in an equatorial position. researchgate.net

The presence of two substituents on the C-2 carbon, as in this compound, introduces the Thorpe-Ingold effect or gem-dialkyl effect. lucp.netucla.edu This effect describes the compression of the internal C-C(R1,R2)-C bond angle due to the steric bulk of the geminal substituents, which in turn affects the conformation of the entire ring. lucp.net In a six-membered ring, this gem-disubstitution generally leads to a flattening of the ring in the region of the substituted carbon. The C(4)-C(5)-C(6) part of the ring may become more puckered to compensate.

While a specific X-ray diffraction structure for this compound is not available in the referenced literature, data from related structures like 2-methyl-1,3-dioxane and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid can be used to infer the expected geometric changes. researchgate.netresearchgate.net The C-O bond lengths are shorter than C-C bonds, which already causes some flattening of the C(6)-O(1)-C(2)-O(3)-C(4) portion of the ring compared to cyclohexane. thieme-connect.de The gem-dimethyl group in 2,2-dimethyl-1,3-dioxane (B13969650) further influences this geometry. nih.gov It is expected that the methyl and pentyl groups in this compound would adopt a staggered conformation relative to each other to minimize steric strain, and the larger pentyl group would dominate the steric environment around the C-2 position.

Table 2: Selected Structural Parameters for 1,3-Dioxane and a C-2 Substituted Analog

| Parameter | 1,3-Dioxane (Parent) | 2-Methyl-1,3-dioxane |

|---|---|---|

| Conformation | Chair | Chair (equatorial methyl) |

| Dipole Moment (μ) | - | 1.84 D |

| Rotational Constant A | - | 4658.122 MHz |

| Rotational Constant B | - | 2503.221 MHz |

| Rotational Constant C | - | 1783.950 MHz |

Data for 2-Methyl-1,3-dioxane from microwave spectroscopy. researchgate.net This table illustrates the impact of a C-2 substituent on the physical properties related to molecular geometry.

Stereochemical Implications of Conformational Preferences

The conformational rigidity of 2,2-disubstituted 1,3-dioxanes like this compound has profound stereochemical implications. Because the ring is effectively locked in a single chair conformation, the spatial relationship between all ring atoms and any other substituents is fixed. This conformational locking is a cornerstone of their use as protecting groups for 1,3-diols and carbonyl compounds in organic synthesis. thieme-connect.deorganic-chemistry.org The stability of the 1,3-dioxane ring under basic, reductive, or oxidative conditions makes it a robust protecting group, which is readily cleaved under acidic conditions. thieme-connect.de

A key stereoelectronic feature in dioxane chemistry is the anomeric effect, which describes the preference of an electronegative substituent at C-2 for the axial position, despite steric hindrance. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen and the antibonding σ* orbital of the axial C-X bond. rsc.orgrsc.org While the classic anomeric effect applies to single, electronegative substituents (e.g., 2-alkoxy-1,3-dioxanes), the underlying stereoelectronic principles influence the reactivity of all 1,3-dioxanes. thieme-connect.dersc.org For example, the departure of a leaving group from C-2 is greatly assisted by the lone pairs on the ring oxygens when the group is in an axial orientation. psu.edu

In this compound, the acetal (B89532) carbon is prochiral if the other ring positions are unsubstituted. Reactions that differentiate between the two ring oxygens or the faces of the heterocyclic ring will be influenced by the fixed conformation. Any chiral centers elsewhere on the ring would lead to diastereomeric relationships controlled by the rigid chair structure. The predictable geometry allows the 1,3-dioxane framework to be used as a chiral auxiliary, transferring stereochemical information during a reaction. The well-defined orientation of the axial and equatorial positions on the carbon atoms of the ring (C-4, C-5, and C-6) means that reactions at these sites can proceed with a high degree of stereocontrol. researchgate.net

Mechanistic Studies of Chemical Reactions Involving 1,3 Dioxanes

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition, or pyrolysis, of 1,3-dioxanes involves the cleavage of covalent bonds through the application of heat, typically in the absence of oxygen. These reactions are fundamental to understanding the thermal stability of the compound and predicting its behavior at elevated temperatures. The pathways for decomposition are often complex, potentially involving radical intermediates or concerted pericyclic reactions.

The gas-phase thermal decomposition of 1,3-dioxane (B1201747) derivatives is generally considered a unimolecular process that follows first-order kinetics. acs.org This implies that the rate of decomposition at a given temperature depends on the concentration of the single reactant molecule. The reaction rate and its temperature dependence are described by the Arrhenius equation, which incorporates the activation energy (Ea) and the pre-exponential factor (A).

While specific kinetic parameters for the pyrolysis of 2-Methyl-2-pentyl-1,3-dioxane have not been documented in the reviewed literature, studies on structurally related compounds provide insight into the expected values. For instance, research on smaller 2-substituted 1,3-dioxolanes (five-membered rings) has established their kinetic parameters through experimental and computational methods. These studies suggest that the decomposition proceeds through a stepwise mechanism. acs.org The stability of the 1,3-dioxane ring is generally greater than that of the corresponding 1,3-dioxolane (B20135) ring. cdnsciencepub.com

Interactive Table 1: Arrhenius Parameters for Thermal Decomposition of Related Cyclic Acetals Note: This data is for related compounds and serves to illustrate the typical kinetic parameters determined in such studies. Similar experimental work would be required to determine the precise parameters for this compound.

| Compound | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kJ/mol) | Temperature Range (°C) |

| 2-Methyl-1,3-dioxolane | 4.07 x 10¹³ | 242.1 | 459-490 |

| 2,2-Dimethyl-1,3-dioxolane | 1.45 x 10¹⁴ | 253.7 | 459-490 |

Data sourced from studies on 1,3-dioxolane decomposition. acs.org

Thermodynamically, the decomposition is an endothermic process, requiring significant energy input to break the stable C-O and C-C bonds of the ring structure. The reaction is entropically favored due to the fragmentation of one molecule into multiple smaller, gaseous products.

The thermal decomposition of saturated cyclic acetals is often proposed to proceed through a stepwise mechanism involving diradical intermediates rather than a concerted pericyclic reaction. acs.org For this compound, the most probable pathway begins with the homolytic cleavage of one of the C2-O bonds, as these are typically the weakest bonds in the ring system, to form a diradical intermediate.

This intermediate can then undergo further fragmentation. The expected primary products from the pyrolysis of this compound would be methyl pentyl ketone (heptan-2-one) and fragments derived from the 1,3-propanediol (B51772) unit, such as acrolein and water, or propene and formaldehyde (B43269), depending on the subsequent reaction pathways.

While concerted pathways involving cyclic transition states are well-known in pericyclic reactions like the Diels-Alder reaction, they are less common for the thermal decomposition of saturated heterocycles. nih.govnih.govresearchgate.net A concerted retro-[4+2] cycloaddition is not a viable pathway for a saturated 1,3-dioxane ring itself. However, for some unsaturated 1,3-dioxane derivatives, pyrolysis via a retro-Diels–Alder reaction is a known synthetic method. thieme-connect.de

Ring Opening and Acetal (B89532)/Ketal Cleavage Mechanisms

The cleavage of the 1,3-dioxane ring is one of its most important reactions, central to its use as a protecting group in organic synthesis. thieme-connect.de The ketal linkage is stable to bases and many nucleophiles but is readily cleaved under acidic conditions. thieme-connect.de

The most common method for cleaving a 1,3-dioxane is acid-catalyzed hydrolysis. The mechanism is a well-established, stepwise process:

Protonation: A Brønsted acid protonates one of the oxygen atoms of the dioxane ring, converting it into a good leaving group.

Ring Opening to Form an Oxocarbenium Ion: The C-O bond of the protonated oxygen cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion intermediate. The positive charge is delocalized between the C-2 carbon and the remaining ring oxygen atom. The presence of alkyl substituents (methyl and pentyl) at the C-2 position helps to stabilize this positive charge through hyperconjugation, facilitating the reaction.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic C-2 carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step releases the original carbonyl compound (methyl pentyl ketone) and 1,3-propanediol, regenerating the acid catalyst.

Kinetic studies on the hydrolysis of cyclic acetals have shown that the rate can be influenced by substitution on the ring. thieme-connect.de Generally, ketone-derived 1,3-dioxanes are hydrolyzed more rapidly than those derived from aldehydes. thieme-connect.de

1,3-Dioxanes can also be cleaved by other reagents, often involving a combination of a Lewis acid and a nucleophile. researchgate.net These reactions are synthetically useful for achieving regioselective ring opening to form hydroxy ethers.

Reductive Cleavage: A common method involves using a hydride source, such as lithium aluminum hydride (LiAlH₄), in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). cdnsciencepub.comresearchgate.net The mechanism proceeds as follows:

Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to one of the oxygen atoms of the dioxane ring. This coordination makes the C-2 carbon significantly more electrophilic.

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the activated C-2 carbon. In 2,2-disubstituted dioxanes, this attack occurs readily.

Ring Opening: The attack leads to the cleavage of the C2-O bond, opening the ring and forming an alkoxyaluminate intermediate.

Workup: Aqueous workup protonates the alkoxide to yield the final hydroxy ether product.

The regioselectivity of the cleavage can often be controlled by steric factors and the choice of reagents. researchgate.net

Cleavage with Organometallic Reagents: Organometallic reagents like Grignard reagents (RMgX) can also open the 1,3-dioxane ring, particularly when activated by a Lewis acid. organic-chemistry.org The mechanism is analogous to reductive cleavage, with the organometallic reagent's carbanion acting as the nucleophile instead of a hydride. This reaction results in the formation of a C-C bond at the C-2 position. For example, reaction with methylmagnesium bromide would attack the C-2 carbon to ultimately yield a 3-(1-methylhexyloxy)propan-1-ol derivative after workup.

Interactive Table 2: Common Reagent Systems for 1,3-Dioxane Ring Cleavage

| Reagent System | Type of Cleavage | General Product |

| H₃O⁺ / H₂O | Hydrolysis | Carbonyl + Diol |

| LiAlH₄ / AlCl₃ | Reductive | Hydroxy Ether |

| Diisobutylaluminium Hydride (DIBALH) | Reductive | Hydroxy Ether |

| Triethylsilane (Et₃SiH) / Lewis Acid | Reductive | Silyl-protected Hydroxy Ether |

| Grignard Reagents (RMgX) | Alkylative | Substituted Hydroxy Ether |

Data sourced from general reviews on 1,3-dioxane chemistry. researchgate.net

Reactivity at the C-2 Position and other Ring Carbons

The reactivity of the 1,3-dioxane ring is dominated by the chemistry of the C-2 position.

C-2 Position: This carbon is a ketal carbon atom, bonded to two oxygen atoms. This makes it the most electron-deficient and electrophilic carbon in the ring. It is the site of attack for all the ring-opening reactions described above. The presence of two alkyl groups (methyl and pentyl) at this position sterically hinders the approach of nucleophiles to some extent, but it also provides electronic stabilization to the critical oxocarbenium ion intermediate formed during acid-catalyzed cleavage. thieme-connect.de In the chair conformation of the ring, there is a thermodynamic preference for larger substituents at C-2 to occupy the equatorial position to minimize steric interactions. thieme-connect.de

C-4 and C-6 Positions: These carbons are bonded to one oxygen atom and are part of the propanediol (B1597323) backbone. Their reactivity is similar to that of a typical secondary carbon in an ether. They are generally unreactive towards nucleophiles but can be involved in radical reactions under harsh conditions.

C-5 Position: This carbon is insulated from the oxygen atoms and behaves like a standard methylene (B1212753) group in an alkane chain. It is the least reactive position on the ring and typically does not participate in the characteristic reactions of the 1,3-dioxane system.

Mechanisms of Complex Formation with Metal Ions and Reagents

The interaction of 1,3-dioxanes with metal ions and other electrophilic reagents is governed by the principles of Lewis acid-base chemistry, where the oxygen atoms of the dioxane ring act as Lewis bases, donating electron pairs to a Lewis acid. wikipedia.orglibretexts.org While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the reactivity of the 1,3-dioxane core allows for a general description of the expected mechanistic pathways. The presence of two oxygen atoms within the six-membered ring provides sites for coordination with various species. nsu.ru

The fundamental interaction involves the donation of a lone pair of electrons from one or both of the oxygen atoms in the 1,3-dioxane ring to an electron-deficient species, such as a metal cation or the acidic component of a reagent. libretexts.orglibretexts.org This initial step forms a coordinate covalent bond, resulting in a Lewis adduct. wikipedia.org The stability and subsequent reactivity of this complex depend on several factors, including the nature of the metal ion or reagent, the solvent, and the steric and electronic properties of the substituents on the dioxane ring.

In the case of this compound, the two alkyl groups at the C2 position can sterically hinder the approach of bulky reagents to the oxygen atoms. However, the oxygen atoms remain accessible to smaller metal ions and reagents. The formation of these complexes is often the initial step in acid-catalyzed reactions, such as hydrolysis or exchange reactions, where the coordination of a Lewis acid to the oxygen atom makes the acetal carbon more electrophilic and susceptible to nucleophilic attack. organic-chemistry.org

Below is a general representation of the complex formation between a 1,3-dioxane and a metal ion (M⁺):

The coordination can be monodentate, involving only one of the oxygen atoms, or bidentate, where the 1,3-dioxane acts as a chelating ligand. libretexts.org The likelihood of chelation depends on the size of the metal ion and the conformational flexibility of the dioxane ring.

The following interactive table summarizes the key aspects of the mechanisms of complex formation for the general class of 1,3-dioxanes with metal ions and reagents, which can be extrapolated to this compound.

| Interacting Species | Type of Interaction | General Mechanism | Influencing Factors | Resulting Species |

| Metal Ions (e.g., Li⁺, Mg²⁺, transition metals) | Lewis Acid-Base Coordination | The lone pair on an oxygen atom of the dioxane ring is donated to an empty orbital of the metal ion. Can be monodentate or bidentate (chelation). | - Metal ion size and charge density- Solvent polarity and coordinating ability- Steric hindrance from substituents on the dioxane ring | Coordinated metal-dioxane complex |

| Brønsted Acids (e.g., H⁺) | Protonation | A proton is transferred to one of the oxygen atoms of the dioxane ring. | - Acid strength (pKa)- Solvent | Oxonium ion intermediate |

| Lewis Acids (e.g., BF₃, AlCl₃, TiCl₄) | Lewis Adduct Formation | The Lewis acid accepts an electron pair from one of the oxygen atoms. | - Strength of the Lewis acid- Steric factors | Lewis acid-base adduct |

| Electrophilic Reagents | Nucleophilic Attack by Dioxane | The oxygen atom of the dioxane acts as a nucleophile, attacking an electrophilic center. | - Electrophilicity of the reagent- Reaction conditions (temperature, solvent) | Intermediate complex, leading to ring-opening or other transformations |

It is important to note that while 1,3-dioxanes can form complexes, they are also susceptible to ring-opening reactions in the presence of strong acids and elevated temperatures. thieme-connect.de The stability of the resulting complexes is a key factor in the application of 1,3-dioxanes as protecting groups in organic synthesis. organic-chemistry.org For instance, the formation of a stable complex with a metal ion might precede a subsequent reaction at another part of the molecule, with the dioxane serving as a temporary, unreactive moiety under specific conditions. Recent research has also explored the in-situ polymerization of 1,3-dioxane for applications such as polymer electrolytes in lithium-metal batteries, where its interaction with lithium ions is a critical aspect of its function. rsc.org

Applications of 1,3 Dioxane Scaffolds in Advanced Chemical Sciences

Role as Versatile Intermediates in Complex Organic Synthesis

The 1,3-dioxane (B1201747) ring system is a fundamental tool in the arsenal (B13267) of synthetic organic chemists, primarily utilized for the protection of carbonyl compounds and 1,3-diols. thieme-connect.de This protective strategy is crucial in multi-step syntheses where specific functional groups need to be masked to prevent unwanted reactions. The stability of 1,3-dioxanes under basic, reductive, and oxidative conditions, coupled with their lability towards acidic conditions, allows for their selective introduction and removal. thieme-connect.de

The parent 1,3-dioxane is typically synthesized through the reaction of formaldehyde (B43269) with 1,3-propanediol (B51772) catalyzed by Brönsted or Lewis acids. wikipedia.org Substituted derivatives, such as 2-Methyl-2-pentyl-1,3-dioxane, are prepared from the corresponding ketone or aldehyde (in this case, 2-heptanone) and a 1,3-diol. wikipedia.org The Prins reaction also offers a pathway to these structures. wikipedia.org

Building Blocks for Heterocyclic Compound Synthesis

The 1,3-dioxane scaffold serves as a valuable precursor for the synthesis of other heterocyclic compounds. For instance, research has demonstrated the synthesis of 5-hydroxymethyl-1,3-dioxane via the Prins reaction, which can then be reacted with aromatic aldehydes to create more complex heterocyclic systems. enu.kz The reactivity of the 1,3-dioxane ring, particularly at the carbon atom between the two oxygen atoms, makes it susceptible to electrophilic attack, facilitating the construction of new molecular frameworks. enu.kz This approach is significant as compounds containing the 1,3-dioxane moiety have been found to exhibit anti-inflammatory and antiviral properties. enu.kz

Furthermore, new 1,3-dioxane derivatives have been synthesized by reacting isophthalaldehyde (B49619) with various 1,3-propanediols, leading to compounds with specific stereochemistry. researchgate.net These studies highlight the use of 1,3-dioxanes in creating structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Strategic Use in Multi-Step Synthetic Sequences

The primary role of the 1,3-dioxane group in multi-step synthesis is as a protecting group for carbonyls and diols. thieme-connect.de Their stability under a wide range of non-acidic conditions makes them ideal for syntheses involving organometallic reagents, reductions, and oxidations. thieme-connect.de For example, a carbonyl group can be protected as a 1,3-dioxane while other parts of the molecule undergo transformations. Subsequently, the carbonyl group can be regenerated by treatment with an acid.

A key advantage of using 1,3-dioxanes is the ability to perform chemoselective reactions. For instance, an aldehyde can be selectively protected in the presence of a ketone. organic-chemistry.org This level of control is indispensable in the total synthesis of complex natural products, where multiple functional groups are present. The development of mild and efficient methods for the formation and cleavage of 1,3-dioxanes continues to be an active area of research, with catalysts like iodine and zirconium tetrachloride being employed for these transformations. organic-chemistry.org

Applications in Material Science and Polymer Chemistry

The 1,3-dioxane structure is not only a useful intermediate in organic synthesis but also finds direct application in the formulation and creation of advanced materials. Its unique properties contribute to the performance of polymers, coatings, and adhesives.

Use as Solvents in Polymerization Processes

Certain 1,3-dioxane derivatives, particularly the closely related 1,3-dioxolane (B20135), are utilized as powerful aprotic solvents. ulprospector.com They are effective in dissolving a variety of polar polymers, including polyesters, epoxies, and polyurethanes. ulprospector.com This solvency is crucial in processes like the production of pressure-sensitive adhesives and in the seaming of polyester (B1180765) films. ulprospector.com Their ability to act as a solvent for a wide range of resins makes them valuable in the formulation of coatings and adhesives. icspecialties.com

| Property | Value |

| Solvent Power | High |

| Water Miscibility | Fully miscible |

| Evaporation Rate | Good |

| Viscosity | Low |

| Properties of 1,3-Dioxolane as a Solvent icspecialties.com |

Incorporation into Polymer Structures for Enhanced Properties

The 1,3-dioxane ring can be incorporated into polymer backbones through ring-opening polymerization. This process can lead to the formation of polyacetal resins. researchgate.net For example, the copolymerization of 1,3,5-trioxane (B122180) with 1,3-dioxolane produces polyoxymethylene (POM) copolymers with improved hydrolytic stability compared to their homopolymers. tandfonline.comgoogle.com

Recent research has focused on the in-situ polymerization of 1,3-dioxane to create highly compatible polymer electrolytes for high-voltage lithium-metal batteries. rsc.org The resulting poly(DOX) polymer electrolyte exhibits superior oxidation stability compared to its five-membered ring counterpart, poly(DOL). rsc.org This enhanced stability is attributed to the longer alkyl chain in the six-membered ring, which lowers its highest occupied molecular orbital (HOMO) level. rsc.org This application demonstrates the potential of 1,3-dioxane-based polymers in advanced energy storage technologies.

Examples in Coatings, Adhesives, and Composites

1,3-Dioxane derivatives find application in the formulation of various industrial products. 1,3-Dioxolane, for example, is used in coatings, adhesives, and inks to enhance product performance and consistency. silverfernchemical.com It is also employed as a cleaner for resins and in the production of glues for materials like PVC, PU, and polyesters. icspecialties.com

Chemical Biology and Medicinal Chemistry Applications of 1,3-Dioxane Derivatives

The 1,3-dioxane framework, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, serves as a versatile scaffold in medicinal chemistry. While the specific compound "this compound" is not extensively documented in the context of advanced therapeutic applications, the broader class of 1,3-dioxane derivatives has been investigated for various biological activities. These explorations leverage the structural and physicochemical properties conferred by the dioxane ring, such as its defined stereochemistry and its ability to engage in hydrogen bonding. This section will delve into the application of the 1,3-dioxane scaffold in several key areas of chemical biology and medicinal chemistry.

Development of Agents for Modulating Cellular Pathways (e.g., MDR reversal)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.gov One of the primary mechanisms underlying MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. nih.gov

Researchers have explored 1,3-dioxane derivatives as potential MDR reversal agents, also known as chemosensitizers. These compounds aim to restore the sensitivity of resistant cancer cells to chemotherapy. A notable study by Schmidt et al. focused on the synthesis and evaluation of novel 2,2-diphenyl-1,3-dioxane derivatives as modulators of P-gp-mediated MDR. nih.gov The core hypothesis was that a rigid, lipophilic scaffold like the 1,3-dioxane ring, appropriately substituted, could effectively interact with the P-gp transporter.

The general structure of the synthesized 1,3-dioxane derivatives featured a 2,2-diphenyl substitution on the dioxane ring, which provided a key lipophilic domain. Various linkers and basic moieties were attached to this core structure to investigate their impact on MDR reversal activity. The compounds were evaluated for their ability to resensitize human Caco-2 cancer cells, which overexpress P-gp, to a standard chemotherapeutic agent.

The results demonstrated that several of the synthesized 1,3-dioxane derivatives were potent MDR modulators at low, non-toxic concentrations. nih.gov The structure-activity relationship (SAR) studies highlighted that the nature of the linker and the basicity of the terminal amino group were crucial for activity. For instance, a 1,3-dioxane with two phenyl moieties at the 2-position and a specific substituent at the 5-position demonstrated significant MDR modulatory properties, with an IC50 value of 11.2 µM. mdpi.com This activity was found to be even higher than that of the analogous 1,3-dioxolane derivatives, suggesting that the six-membered dioxane ring might offer a more favorable conformation for P-gp interaction in this context. mdpi.com

These findings underscore the potential of the 1,3-dioxane scaffold as a template for the design of new and effective agents to combat multidrug resistance in cancer, a critical area of medicinal chemistry research.

Table 1: Research Findings on 1,3-Dioxane Derivatives as MDR Reversal Agents

| Compound Class | Key Structural Features | Biological Activity | Key Findings |

|---|---|---|---|

| 2,2-Diphenyl-1,3-dioxane Derivatives | - 2,2-diphenyl substitution

| Modulation of P-glycoprotein (P-gp) mediated Multidrug Resistance (MDR) | Several derivatives showed potent MDR reversal activity at low concentrations in human Caco-2 cells. nih.gov |

| 5-Substituted-2,2-diphenyl-1,3-dioxane | - 2,2-diphenyl substitution

| MDR modulatory properties (IC50 = 11.2 µM) | Demonstrated higher activity than analogous 1,3-dioxolane derivatives, highlighting the importance of the 1,3-dioxane ring. mdpi.com |

Exploration of Biological Activity (e.g., muscarinic receptor agonism)

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that play crucial roles in regulating a wide range of physiological functions in the central and peripheral nervous systems. nih.gov As such, they are important targets for the development of therapeutics for various disorders, including Alzheimer's disease, schizophrenia, and overactive bladder. Muscarinic agonists are compounds that activate these receptors. nih.gov

The exploration of 1,3-dioxane derivatives as muscarinic receptor agonists is less documented compared to their 1,4-dioxane (B91453) and 1,3-dioxolane counterparts. nih.govnih.gov Research in this area has more prominently featured the 1,4-dioxane scaffold, where the substitution pattern has been shown to modulate the pharmacological profile from agonist to antagonist. nih.gov For instance, studies on 1,4-dioxane derivatives have demonstrated that a methyl group at a specific position can lead to potent agonistic activity at M2 and M3 muscarinic receptors. nih.gov

While direct evidence for potent muscarinic agonism by simple 1,3-dioxane derivatives like this compound is scarce in the current literature, the broader family of dioxane-containing compounds has shown diverse receptor interactions. For example, a series of 2,2-diphenyl-1,3-dioxane derivatives has been investigated for their affinity at the 5-HT1A serotonin (B10506) receptor, with one compound emerging as a highly potent full agonist with potential anxiolytic and antidepressant effects. nih.gov Another study reported a 1,3-dioxane derivative with high affinity for the σ1 receptor, an intracellular chaperone protein involved in various cellular functions. mdpi.com

The structural similarity of the 1,3-dioxane ring to other biologically active heterocyclic systems suggests its potential as a scaffold for muscarinic receptor ligands. The defined stereochemistry of the 1,3-dioxane ring, with its chair-like conformation and the potential for axial and equatorial substitution, could be exploited to design molecules that fit precisely into the binding pocket of muscarinic receptor subtypes. The methyl and pentyl groups in this compound would contribute to the lipophilicity of the molecule, a property that is often important for receptor binding. However, further research, including synthesis and biological screening of a focused library of 1,3-dioxane derivatives, would be necessary to fully explore their potential as muscarinic receptor agonists.

Design of Targeted Therapeutics (e.g., antibody-drug conjugates)

Antibody-drug conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. acs.org An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker plays a critical role in the stability and efficacy of the ADC, as it must remain stable in circulation but be ableto release the cytotoxic payload once the ADC has been internalized by the target cancer cell.

A review of the current literature on antibody-drug conjugates does not indicate a prominent role for the 1,3-dioxane scaffold as a component of either the linker or the payload. The linkers used in ADCs are typically designed to be either cleavable (e.g., by enzymes or the acidic environment within the cell) or non-cleavable. The payloads are highly potent cytotoxic agents, often natural products or their synthetic analogs, such as auristatins, maytansinoids, or topoisomerase inhibitors.

While the 1,3-dioxane ring is a stable chemical entity, its application as a linker in ADCs has not been widely explored. The stability of the dioxane ring under physiological conditions could be advantageous, but the development of a specific cleavage strategy to release the payload at the target site would be a necessary design consideration.

Similarly, while 1,3-dioxane derivatives have been investigated for various biological activities, they are not typically associated with the high level of cytotoxicity required for an ADC payload. The payloads used in clinically approved and investigational ADCs are generally much more complex molecules with potent mechanisms of action, such as tubulin polymerization inhibition or DNA damage.

Therefore, while the 1,3-dioxane scaffold is a valuable tool in medicinal chemistry for other applications, its use in the design of targeted therapeutics like antibody-drug conjugates has not been established. Future research could potentially explore the incorporation of the 1,3-dioxane moiety into novel linker or payload designs, but this currently remains a hypothetical application.

Environmental Fate, Degradation, and Bioremediation of 1,3 Dioxane Analogs

Natural Occurrence and Formation Pathways in Biological Systems

The 1,3-dioxane (B1201747) structural framework is not purely a product of industrial synthesis; it is also present in a variety of natural products. thieme-connect.de This cyclic acetal (B89532) structure has been identified in several biologically active compounds. thieme-connect.de For instance, naturally occurring 1,3-dioxanes include coruscol A, thromboxane (B8750289) A2, theopederin A, and sesbanimide (B1206454) A. thieme-connect.de Furthermore, a specific 1,3-dioxane derivative has been isolated from apple juice and cider, indicating its formation through natural processes in fruits. thieme-connect.de

While some 1,3-dioxane analogs are found in nature, others have been identified as environmental contaminants originating from anthropogenic activities. For example, 2,5,5-trimethyl-1,3-dioxane (B1280139) (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD) have been detected as odorous compounds in surface and tap water. nih.govresearchgate.net These instances were traced back to industrial byproducts from resin manufacturing plants that were used to promote codigestion in wastewater treatment plants, rather than natural biological formation. nih.govresearchgate.net

Biodegradation by Microbial Communities

The breakdown of 1,3-dioxane and its analogs in the environment is significantly influenced by microbial activity. Although research has predominantly centered on the more common contaminant, 1,4-dioxane (B91453), the findings offer a strong basis for understanding the biodegradation potential of other dioxane isomers like 2-Methyl-2-pentyl-1,3-dioxane.

Aerobic and Anaerobic Degradation Mechanisms

The primary route for the biological breakdown of dioxane compounds is through aerobic processes. itrcweb.org Both metabolic and cometabolic pathways have been identified, with the initial step in known biodegradation pathways being mediated by various monooxygenase enzymes. itrcweb.org These enzymes depend on the availability of oxygen, though they can remain active at low oxygen concentrations. itrcweb.org In metabolic degradation, microorganisms use the dioxane compound as a direct source of carbon and energy for growth. enviro.wiki Cometabolic degradation, on the other hand, involves the fortuitous breakdown of the compound by enzymes produced for the degradation of another primary substrate. enviro.wiki

While aerobic degradation is more common, evidence for anaerobic biodegradation of dioxanes also exists. Studies have demonstrated the potential for anaerobic degradation of 1,4-dioxane by sludge enriched with iron-reducing microorganisms. itrcweb.orgresearchgate.net In one study, the addition of humic acid as an electron shuttle stimulated the anaerobic degradation of 1,4-dioxane, with up to a 90% drop in concentration after 40 days. researchgate.net Another study showed that a mixed microbial community could biodegrade chlorinated ethenes under anaerobic conditions and then, in the presence of oxygen, oxidize 1,4-dioxane. acs.org However, it is generally understood that conditions favorable for the anaerobic bioremediation of other common contaminants, like certain chlorinated solvents, are not expected to be effective for 1,4-dioxane. itrcweb.org

Identification of Specific Microbial Consortia for Dioxane Utilization

A variety of microbial communities have been identified with the capability to degrade dioxane compounds, primarily 1,4-dioxane. These consortia often contain a mix of bacterial species that work together to break down the contaminant. Research has shown that stable microbial consortia can be enriched from sources like industrial wastewater and uncontaminated soil, and these consortia are capable of utilizing 1,4-dioxane as a sole source of carbon and energy. nih.govepa.gov

Some of the key genera identified in dioxane-degrading consortia include:

Mycobacterium : Frequently found as a dominant genus in consortia enriched from uncontaminated soil. epa.govnih.gov

Pseudonocardia : The species Pseudonocardia dioxanivorans CB1190 is one of the most well-studied organisms capable of metabolizing 1,4-dioxane. acs.orgnih.gov

Variovorax : This genus has been identified in stable, 1,4-dioxane-degrading enrichments. nih.gov

Afipia : Found in consortia enriched from forest soil. nih.gov

Candidate Division TM7 : This division of bacteria, which has not been extensively studied, was found to be a major component of a 1,4-dioxane-degrading consortium from activated sludge. nih.gov

The table below summarizes key microbial consortia and pure strains involved in the degradation of 1,4-dioxane, which provides insight into the types of microorganisms that may be capable of degrading other 1,3-dioxane analogs.

| Microorganism/Consortium | Source | Key Genera/Species | Degraded Compound | Reference |

| Mixed Microbial Community | Anaerobic chlorinated ethene-degrading consortium and aerobic bacterial strain | Pseudonocardia dioxanivorans CB1190 | 1,4-Dioxane | acs.org |

| Consortium N112 | Industrial wastewater | Variovorax | 1,4-Dioxane | nih.gov |

| Enriched Consortia A and B | Uncontaminated soil | Mycobacterium | 1,4-Dioxane | epa.gov |

| Forest Soil (FS) Consortium | Forest soil | Mycobacterium, Afipia | 1,4-Dioxane | nih.gov |

| Activated Sludge (AS) Consortium | Activated sludge | Candidate Division TM7 | 1,4-Dioxane | nih.gov |

Influence of Environmental Factors on Biodegradation Kinetics

The rate and efficiency of the biodegradation of dioxane compounds are heavily influenced by various environmental conditions. These factors can either promote or inhibit microbial activity.

pH and Temperature: The pH of the environment plays a crucial role. Studies on 1,4-dioxane have shown that degradation occurs across a range of pH levels, though optimal conditions can vary depending on the microbial community. researchgate.net Similarly, temperature affects microbial metabolism and, consequently, degradation rates. researchgate.net

Presence of Co-contaminants: Industrial sites are often contaminated with a mixture of chemicals. The presence of co-contaminants can significantly inhibit the biodegradation of dioxanes. For instance, the biodegradation of 1,4-dioxane by Pseudonocardia dioxanivorans CB1190 has been shown to be inhibited by the presence of chlorinated solvents like 1,1,1-trichloroethane (B11378) (TCA) and 1,1-dichloroethene (DCE). escholarship.orgresearchmap.jp Aromatic hydrocarbons and their degradation intermediates can also have an inhibitory effect. researchmap.jp

Oxygen Concentration: For aerobic degradation, the availability of oxygen is a critical factor. The biodegradation of 1,4-dioxane has been observed to be inhibited when oxygen levels fall below 1.5 mg/L. nih.gov

The following table details the effects of various environmental factors on the biodegradation of 1,4-dioxane, which can be extrapolated to understand the potential influences on this compound.

| Environmental Factor | Effect on Biodegradation | Notes | Reference |

| pH | Affects degradation rates | Optimal pH can vary for different microbial consortia. | researchgate.net |

| Temperature | Influences microbial activity and degradation kinetics | Temperature shocks can impact the efficiency of biodegradation. | researchgate.net |

| Co-contaminants (e.g., chlorinated solvents, aromatic hydrocarbons) | Can be inhibitory | Competitive inhibition for enzyme active sites is a common mechanism. | escholarship.orgresearchmap.jp |

| Oxygen Levels | Crucial for aerobic degradation | Inhibition observed at concentrations below 1.5 mg/L. | nih.gov |

Photodegradation Processes in Atmospheric and Aqueous Environments

In addition to biological breakdown, 1,3-dioxane analogs can be degraded by photochemical processes. Photodegradation involves the breakdown of chemical compounds by light energy. Research on the photolysis of 1,4-dioxane in the liquid phase using 185 nm light has shown that it can be broken down into smaller molecules. capes.gov.br The main products identified from this process were formaldehyde (B43269), glycol monovinyl ether, and ethylene. capes.gov.br This indicates that the dioxane ring structure is susceptible to cleavage under specific photochemical conditions. While this study focused on 1,4-dioxane, it suggests that the fundamental ring structure of 1,3-dioxanes could also be vulnerable to photodegradation in aqueous environments when exposed to sufficient energy. Further research has explored the role of 1,4-dioxane in promoting photochemical reactions, highlighting its reactivity under UV light. rsc.org

1,3-Dioxanes as Model Compounds in Environmental Remediation Studies

Due to their persistence and mobility in the environment, particularly in groundwater, dioxane compounds have become important subjects in environmental remediation research. researchgate.netnih.gov Much of this work has used 1,4-dioxane as a model compound to develop and test new treatment technologies. itrcweb.org For example, studies have focused on bioremediation strategies, such as the development of microbial consortia capable of degrading pollutant mixtures that include 1,4-dioxane. acs.org The challenges posed by dioxane contamination, including its resistance to conventional treatment methods like air stripping and carbon adsorption, have driven research into more advanced techniques. nih.gov The knowledge gained from studying the remediation of 1,4-dioxane provides a valuable framework for addressing contamination by other 1,3-dioxane analogs. researchgate.net

Advanced Spectroscopic and Computational Characterization Techniques for 1,3 Dioxanes

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including substituted 1,3-dioxanes. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a detailed picture of the molecular connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of 2-Methyl-2-pentyl-1,3-dioxane is predicted to show distinct signals corresponding to the protons of the pentyl group, the methyl group at the C2 position, and the protons on the dioxane ring itself. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain.

The protons on the heterocyclic ring at positions C4, C5, and C6 will exhibit characteristic chemical shifts and coupling patterns. The protons at C4 and C6 are diastereotopic, meaning they are chemically non-equivalent, and will likely appear as complex multiplets due to geminal and vicinal coupling. Typically, the axial protons are shielded relative to the equatorial protons. The protons on C5 would also give rise to a multiplet.

The pentyl group protons would show a series of multiplets with integrations corresponding to the number of protons on each carbon. The terminal methyl group of the pentyl chain is expected to appear as a triplet at the most upfield position of the group. The methyl group attached directly to C2 of the dioxane ring would appear as a singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ring CH₂ (C4/C6, axial) | ~3.6 - 3.8 | m |

| Ring CH₂ (C4/C6, equatorial) | ~3.9 - 4.1 | m |

| Ring CH₂ (C5, axial & equatorial) | ~1.3 - 1.5 | m |

| C2-CH₃ | ~1.3 | s |

| Pentyl α-CH₂ | ~1.5 - 1.6 | t |

| Pentyl β,γ,δ-CH₂ | ~1.2 - 1.4 | m |

| Pentyl ω-CH₃ | ~0.9 | t |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a total of eight distinct signals are expected, corresponding to the eight unique carbon environments in the molecule, assuming the chair conformation.

The quaternary carbon at C2, substituted with both a methyl and a pentyl group, would appear significantly downfield, typically in the range of 95-105 ppm, due to the two adjacent oxygen atoms. The carbons of the dioxane ring at positions C4 and C6 would be found around 65-75 ppm, while the C5 carbon would be more upfield, around 25-30 ppm. The carbons of the pentyl group and the C2-methyl group would appear in the typical aliphatic region of the spectrum (<40 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (quaternary) | 95 - 105 |

| C4 / C6 | 65 - 75 |

| C5 | 25 - 30 |

| C2-CH₃ | 20 - 25 |

| Pentyl α-CH₂ | 35 - 40 |

| Pentyl β-CH₂ | 22 - 28 |

| Pentyl γ-CH₂ | 30 - 35 |

| Pentyl δ-CH₂ | 22 - 28 |

| Pentyl ω-CH₃ | 13 - 15 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

While 1D NMR provides connectivity, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for determining the stereochemistry of molecules by identifying atoms that are close in space. researchgate.net For this compound, the primary stereochemical question relates to the preferred orientation (axial or equatorial) of the methyl and pentyl groups at the C2 position.